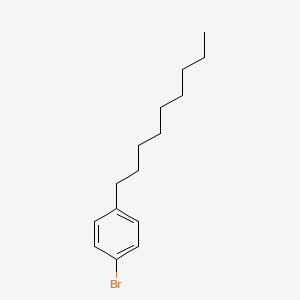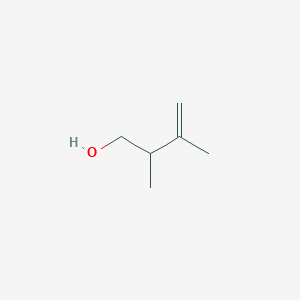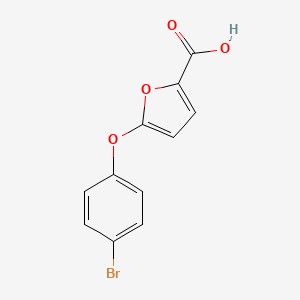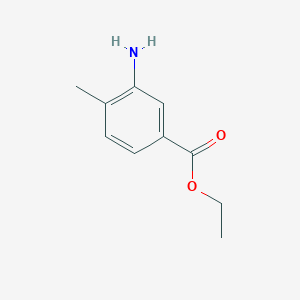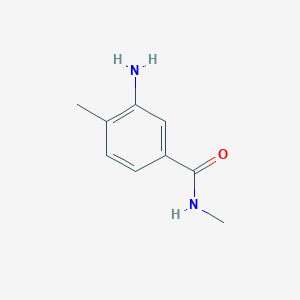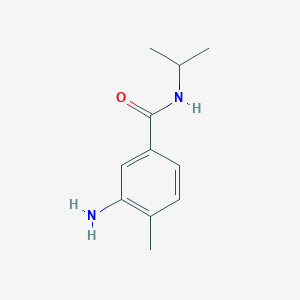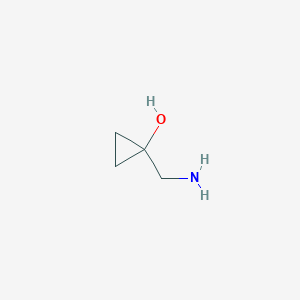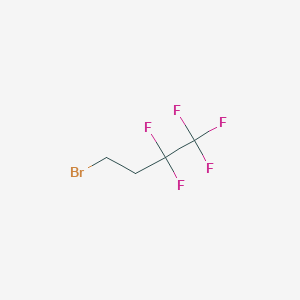
4-Bromo-1,1,1,2,2-pentafluorobutane
Overview
Description
4-Bromo-1,1,1,2,2-pentafluorobutane: is an organofluorine compound with the molecular formula C4H4BrF5 . It is characterized by the presence of a bromine atom and five fluorine atoms attached to a butane backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1,1,1,2,2-pentafluorobutane can be synthesized through several methods. One common approach involves the bromination of 1,1,1,2,2-pentafluorobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,1,1,2,2-pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,1,1,2,2-pentafluorobutane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Under specific conditions, the compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in polar solvents.
Reduction Reactions: Often use lithium aluminum hydride or similar reducing agents in anhydrous conditions.
Oxidation Reactions: Utilize oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: 1,1,1,2,2-pentafluorobutane.
Oxidation Reactions: Corresponding alcohols or carboxylic acids.
Scientific Research Applications
4-Bromo-1,1,1,2,2-pentafluorobutane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1,1,2,2-pentafluorobutane involves its interaction with specific molecular targets. The bromine and fluorine atoms impart unique reactivity, allowing the compound to participate in various chemical transformations. The pathways involved often include nucleophilic substitution, where the bromine atom is replaced by other functional groups, and reduction or oxidation processes that modify the fluorinated backbone .
Comparison with Similar Compounds
- 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)propene
- 4-Bromo-1,1,2-trifluoro-1-butene
- 1,1,1,2,2-Pentafluorobutane
Comparison: 4-Bromo-1,1,1,2,2-pentafluorobutane is unique due to the presence of both bromine and multiple fluorine atoms, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under certain conditions. This makes it particularly valuable in applications requiring selective reactivity and stability .
Properties
IUPAC Name |
4-bromo-1,1,1,2,2-pentafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF5/c5-2-1-3(6,7)4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPVBRYHZPNRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502980 | |
| Record name | 4-Bromo-1,1,1,2,2-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52671-70-2 | |
| Record name | 4-Bromo-1,1,1,2,2-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,1,1,2,2-pentafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
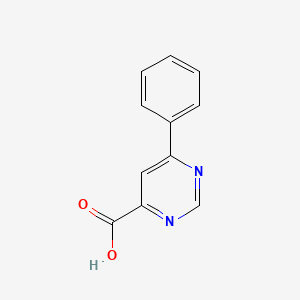
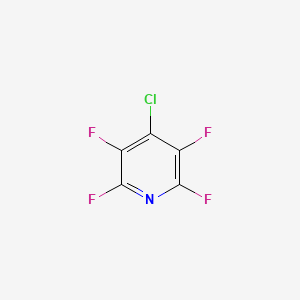

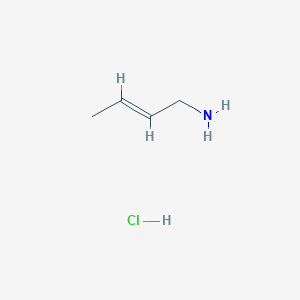
![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)
